molecular formula C5H5FN2O B2442081 5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1896515-75-5

5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2442081
CAS No.: 1896515-75-5
M. Wt: 128.106
InChI Key: NCLCZBDHCVJAOT-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole ring substituted with a fluorine atom at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 4-position

Scientific Research Applications

5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Safety and Hazards

The safety information for 5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazoles, including 5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde, have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-1-methyl-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. For instance, the reaction of 5-fluoro-1-methyl-1H-pyrazole with formylating agents such as Vilsmeier-Haack reagent can yield the desired aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom may also influence the compound’s reactivity and binding affinity through electronic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

5-fluoro-1-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLCZBDHCVJAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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